2-Pyridinamine, 3-methyl-N-nitro-

Aminopeptidase N (APN) Protease Inhibition Enzyme Assay

Researchers needing a highly potent APN probe face supply of uncharacterized nitroaminopyridines with weak activity. This specific 3-methyl substituted compound (CAS 18344-53-1) solves selectivity issues with its 30 nM IC50, contrasting sharply with the unsubstituted analog's 390 nM. Key supply assurances: • Confirmed potency: 30 nM (porcine APN), 280 nM (human APN), ensuring experimental validity. • >3,300-fold selectivity over HDAC1/2, minimizing off-target effects. • Bulk stock available; shipped ambient globally.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 18344-53-1
Cat. No. B097552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinamine, 3-methyl-N-nitro-
CAS18344-53-1
Synonyms3-Methyl-N-nitropyridin-2-amine
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)N[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c1-5-3-2-4-7-6(5)8-9(10)11/h2-4H,1H3,(H,7,8)
InChIKeyKZVCMWYVURNVOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridinamine, 3-methyl-N-nitro-: A Potent APN Inhibitor


2-Pyridinamine, 3-methyl-N-nitro- (CAS 18344-53-1, also known as 3-methyl-N-nitropyridin-2-amine or N-(3-methylpyridin-2-yl)nitramide) is a heterocyclic organic compound belonging to the nitroaminopyridine class [1]. It features a pyridine ring with an N-nitro substituted amino group at the 2-position and a methyl substituent at the 3-position, resulting in a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol . This specific substitution pattern distinguishes it from other nitroaminopyridines and imparts unique electronic and steric properties relevant to its interaction with biological targets, particularly proteases . While the compound's exact mechanism of action remains under investigation, its primary documented utility lies in its potent inhibition of aminopeptidase N (APN/CD13), positioning it as a valuable molecular probe for studying protease function and a potential lead for therapeutic development [2].

Target Aminopeptidase N (APN/CD13) inhibition studies
Workflow Enzyme inhibition assays and selectivity profiling
Selection 3-Methyl substitution required for target engagement

Why Substitution with Unsubstituted or Regioisomeric Analogs Fails


In the context of protease inhibitor research, particularly targeting aminopeptidase N (APN), the specific substitution pattern of 2-Pyridinamine, 3-methyl-N-nitro- is not interchangeable with its unsubstituted or regioisomeric analogs. The 3-methyl group introduces critical steric hindrance and electronic effects that fine-tune the molecule's fit within the enzyme's active site . While the N-nitro-2-pyridinamine core provides a foundational scaffold, the addition of the methyl group at the 3-position of the pyridine ring significantly enhances binding affinity and selectivity. Unsubstituted N-nitro-2-pyridinamine (CAS 26482-54-2) lacks this crucial methyl group, which is essential for achieving the high potency (low nanomolar IC50) observed with the target compound [1]. Similarly, regioisomers such as 2-Pyridinamine, 4-methyl-N-nitro- (CAS 33245-30-6) or 2-Pyridinamine, 5-methyl-3-nitro- (CAS 7598-26-7) exhibit different biological profiles due to altered electronic distribution and steric interactions, making them unsuitable substitutes [2]. Therefore, procurement based solely on the 'nitroaminopyridine' class, without specifying the exact CAS number, risks obtaining a compound with drastically reduced or entirely different biological activity, invalidating experimental results and wasting resources. The quantitative evidence below substantiates this critical differentiation.

Unsubstituted analog
Lacks the 3-methyl group; reported >10-fold lower APN inhibition may invalidate target engagement studies.
Regioisomeric variants
4-Methyl or other regioisomers exhibit distinct binding; not interchangeable without direct assay confirmation.

Quantitative Evidence: Potency, Selectivity, and Target Engagement


Superior Potency Against Porcine APN vs. Unsubstituted Analog

2-Pyridinamine, 3-methyl-N-nitro- demonstrates significantly higher potency against porcine aminopeptidase N (APN) compared to its unsubstituted analog, N-nitro-2-pyridinamine. This is quantified by a 13-fold difference in IC50 values under comparable assay conditions [1][2]. The addition of the 3-methyl group is critical for achieving nanomolar potency, as the unsubstituted compound exhibits only micromolar activity. This difference underscores that the 3-methyl substituent is a key pharmacophoric feature for effective enzyme inhibition.

APN Inhibition Potency
Head-to-head
IC50 30 nM vs. unsubstituted 390 nM 13-fold
Supports APN target engagement studies
Porcine kidney microsomes, validated assay
Aminopeptidase N (APN) Protease Inhibition Enzyme Assay

High Selectivity for APN Over HDAC1/2

Beyond potency, 2-Pyridinamine, 3-methyl-N-nitro- exhibits a remarkable degree of selectivity for APN over histone deacetylases (HDAC1/2), a common off-target for many enzyme inhibitors. In a cell-free assay using human HeLa cell nuclear extract, the compound displayed an IC50 greater than 100,000 nM against HDAC1/2, representing a >3,300-fold selectivity window over its activity on porcine APN (IC50 = 30 nM) [1]. This high degree of target discrimination is crucial for drawing accurate conclusions in complex biological systems.

Selectivity Window
Head-to-head
Selectivity ratio >3,300-fold (HDAC1/2 IC50 >100 µM)
Supports target-specific pathway interpretation
Cell-free assay, HeLa nuclear extract
Selectivity Profiling Aminopeptidase N (APN) Histone Deacetylase (HDAC)

Cross-Species APN Inhibition: Pig and Human Orthologs

For translational research, the ability of a tool compound to inhibit the target across species is paramount. 2-Pyridinamine, 3-methyl-N-nitro- effectively inhibits both porcine and human APN, albeit with a 9.3-fold difference in potency. The compound's IC50 is 30 nM against porcine APN and 280 nM against human APN in a cellular context [1]. While a potency shift is observed, the activity remains in the nanomolar range for both orthologs, confirming the compound's utility for cross-species mechanistic studies and target validation efforts.

Cross-Species Activity
Reported
Human IC50 280 nM vs. porcine 30 nM 9.3-fold
Supports species-context assay interpretation
ES2 cells (human), kidney microsomes (porcine)
Species Cross-Reactivity Aminopeptidase N (APN) Translational Research

Structural Differentiation from the 4-Methyl Regioisomer

The position of the methyl substituent on the pyridine ring is a critical determinant of biological activity. The 3-methyl substitution in the target compound (CAS 18344-53-1) is structurally and functionally distinct from the 4-methyl analog (2-Pyridinamine, 4-methyl-N-nitro-, CAS 33245-30-6). While specific, directly comparable IC50 data for the 4-methyl analog against APN is not available in curated public databases, the fundamental difference in substitution pattern leads to a different electronic environment and molecular shape, which is expected to drastically alter binding affinity and selectivity for any given target [1]. The two compounds are not interchangeable building blocks or biological probes.

Regioisomer Identity
Class-level
3-methyl vs. 4-methyl substitution; distinct SAR profile
Structural identity critical; not interchangeable
No public APN data for 4-methyl analog
Structure-Activity Relationship (SAR) Regioisomer Comparison Nitroaminopyridine

Optimal Research Applications Based on Potency and Selectivity


Potent APN Inhibition in Porcine Tissue Studies

This is the premier application for 2-Pyridinamine, 3-methyl-N-nitro-. Its 30 nM IC50 against porcine APN in kidney microsomes [1] makes it ideal for biochemical assays requiring potent and specific enzyme blockade. Researchers studying the role of APN in porcine models of angiogenesis, inflammation, or tumor progression can rely on this compound to achieve robust target inhibition at low concentrations, minimizing solvent artifacts and off-target effects.

Target Validation in Human APN-Dependent Disease Models

The compound's confirmed activity on human APN (IC50 = 280 nM) in ES2 cells [1] validates its use in human cell-based assays. Its >3,300-fold selectivity over HDAC1/2 ensures that any observed phenotypic changes are attributable to APN inhibition and not to confounding off-target activities [1]. This makes it a reliable chemical probe for dissecting APN's role in cancer cell invasion, immune cell function, and other human disease-relevant pathways.

Cross-Species Comparative Pharmacology of APN Inhibitors

The differential potency of this compound on porcine (30 nM) and human (280 nM) APN [1] provides a built-in control for cross-species studies. Researchers can use this established 9.3-fold difference to benchmark the translational relevance of findings from porcine models to human biology, an essential step in preclinical drug development for APN-targeted therapies.

SAR Studies on Nitroaminopyridine-Based Protease Inhibitors

As a distinct member of the nitroaminopyridine class with a well-defined substitution pattern (3-methyl, N-nitro) [1], this compound serves as a valuable comparator in SAR campaigns. Its high potency for APN contrasts sharply with the weak activity of the unsubstituted analog (390 nM) [2], providing a clear benchmark for the activity-enhancing role of the 3-methyl group. This makes it an essential reference compound for medicinal chemists optimizing the core scaffold for improved potency and selectivity.

Application
Selection Property
Validation Focus
Porcine APN inhibition studies
APN target engagement profile
Biochemical enzyme inhibition assays
Human APN target validation
APN selectivity over HDAC off-targets
Cell-based phenotypic assay interpretation
Cross-species pharmacology
Species potency differential
Cross-species model benchmarking
SAR studies on nitroaminopyridines
Defined 3-methyl substitution pattern
Structural class comparator for scaffold optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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